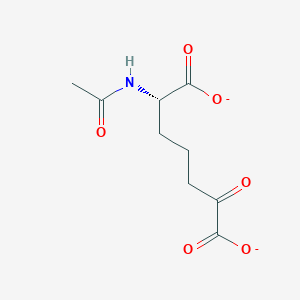
L-2-Acetamido-6-oxoheptanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-acetamido-6-oxopimelate(2-) is dicarboxylate anion of (S)-2-acetamido-6-oxopimelic acid; major species at pH 7.3. It is a conjugate base of a (S)-2-acetamido-6-oxopimelic acid.
Aplicaciones Científicas De Investigación
Metabolic Pathway Analysis
L-2-Acetamido-6-oxoheptanedioate is recognized for its role in metabolic pathways, especially concerning amino acid metabolism. It serves as an intermediate in the biosynthesis of various compounds and is utilized in metabolic modeling to understand microbial interactions within the gut microbiome.
Case Study: Gut Microbiome Modeling
In a study utilizing the GutCyc database, this compound was examined for its metabolic pathways involving human gut microbiota. The study highlighted how this compound participates in the metabolism of short-chain fatty acids and amino acids, influencing gut health and disease states. The findings suggest that manipulating levels of this compound could potentially alter microbial composition and function, leading to therapeutic benefits for conditions like obesity and inflammatory bowel disease .
Antimicrobial Research
The compound has shown potential in antimicrobial research, particularly against pathogenic bacteria. Its structural properties allow it to interact with bacterial enzymes involved in cell wall synthesis and metabolism.
Case Study: Inhibition of Mycobacterium tuberculosis
Research has indicated that derivatives of this compound exhibit inhibitory effects on Mycobacterium tuberculosis. A study demonstrated that specific modifications to the compound enhanced its efficacy against this pathogen by disrupting essential metabolic pathways necessary for bacterial survival . This highlights its potential as a lead compound for developing new antimycobacterial agents.
Anticancer Applications
Recent investigations have explored the anticancer properties of compounds related to this compound. The indole derivatives that share structural similarities with this compound have been studied for their ability to target specific cancer cell pathways.
Case Study: Indole Derivatives
A study on indole derivatives revealed that compounds with structural motifs similar to this compound demonstrated significant cytotoxicity against various cancer cell lines. These derivatives were noted for their ability to inhibit key proteins involved in cell proliferation and survival, suggesting that this compound could be a scaffold for designing novel anticancer agents .
Biochemical Applications
This compound is also utilized in biochemical assays due to its unique chemical properties. It serves as a substrate or inhibitor in enzyme assays, particularly those involving aminotransferases and dehydrogenases.
Data Table: Enzyme Interaction Studies
| Enzyme Type | Interaction Type | Observed Effect |
|---|---|---|
| Aminotransferase | Substrate | Conversion to amino acids |
| Dehydrogenase | Inhibitor | Reduced activity in metabolic assays |
| Kinase | Modulator | Altered phosphorylation states |
These interactions are critical for understanding metabolic regulation and the development of enzyme inhibitors for therapeutic purposes.
Propiedades
Fórmula molecular |
C9H11NO6-2 |
|---|---|
Peso molecular |
229.19 g/mol |
Nombre IUPAC |
(2S)-2-acetamido-6-oxoheptanedioate |
InChI |
InChI=1S/C9H13NO6/c1-5(11)10-6(8(13)14)3-2-4-7(12)9(15)16/h6H,2-4H2,1H3,(H,10,11)(H,13,14)(H,15,16)/p-2/t6-/m0/s1 |
Clave InChI |
RVHKMLVNOXVQRH-LURJTMIESA-L |
SMILES |
CC(=O)NC(CCCC(=O)C(=O)[O-])C(=O)[O-] |
SMILES isomérico |
CC(=O)N[C@@H](CCCC(=O)C(=O)[O-])C(=O)[O-] |
SMILES canónico |
CC(=O)NC(CCCC(=O)C(=O)[O-])C(=O)[O-] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















